molecular formula C8H14ClN3O B13477633 4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine

Cat. No.: B13477633
M. Wt: 203.67 g/mol
InChI Key: BFAUBCUGOJHRAI-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro group and an isopropoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 2-isopropoxyethylamine in the presence of a suitable base and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-isopropoxyethyl)-3,5-diphenyl-pyrazolo[3,4-c]pyridazine
  • 4-Chloro-1-(2-isopropoxyethyl)-3,5-diphenyl-pyrazolo[3,4-c]pyridazine

Uniqueness

4-Chloro-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

4-chloro-1-(2-propan-2-yloxyethyl)pyrazol-3-amine

InChI

InChI=1S/C8H14ClN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

BFAUBCUGOJHRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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